REACTION_CXSMILES
|
COC(=O)[C:4]1[C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:12][C:11]([OH:20])=[C:6](C(OC)=O)[C:5]=1[OH:21].Cl.C1C=CC=CC=1>O.[OH-].[Na+].CCOCC>[C:14]1([C:13]2[CH:12]=[C:11]([OH:20])[CH:6]=[C:5]([CH:4]=2)[OH:21])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(C(=O)OC)=C(C=C1C1=CC=CC=C1)O)O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The light-red solution is refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
it is then cooled with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed
|
Type
|
CUSTOM
|
Details
|
The emulsion obtained
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with 100 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers are dried with magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain 3.98 g of crude product in the form of yellow crystals
|
Type
|
DISTILLATION
|
Details
|
the ether then distilled off
|
Type
|
CUSTOM
|
Details
|
5-Phenylresorcinol crystallises out
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
there is added 50 ml of hexane
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off under suction
|
Type
|
CUSTOM
|
Details
|
crystallisation from 40 ml of benzene
|
Type
|
ADDITION
|
Details
|
with the addition of 40 ml of hexane
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=C(O)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |